molecular formula C21H20N2O4S B5121817 N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide

N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide

Cat. No. B5121817
M. Wt: 396.5 g/mol
InChI Key: WEHLRVOHKLSGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide, also known as ESI-09, is a small molecule inhibitor that targets the RAC1 protein. RAC1 is a member of the Rho family of small GTPases, which are involved in the regulation of various cellular processes, including cell migration, proliferation, and differentiation. ESI-09 has been shown to have potential therapeutic applications in cancer, cardiovascular disease, and neurological disorders.

Mechanism of Action

N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide works by binding to the RAC1 protein and inhibiting its activity. RAC1 is a small GTPase that cycles between an active GTP-bound state and an inactive GDP-bound state. N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide prevents RAC1 from binding to GTP, thereby blocking its activation and downstream signaling pathways.
Biochemical and Physiological Effects:
N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has been shown to have several biochemical and physiological effects. For example, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide inhibits the activation of RAC1, which in turn inhibits the activation of downstream signaling pathways involved in cell migration, proliferation, and differentiation. In addition, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has been shown to regulate the contractility of smooth muscle cells in the cardiovascular system. Furthermore, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high specificity for RAC1, which allows for the investigation of the role of RAC1 in various cellular processes. However, there are also limitations to the use of N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide in laboratory experiments. For example, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide may have off-target effects on other proteins or signaling pathways. In addition, the efficacy of N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide may vary depending on the cell type or experimental conditions.

Future Directions

There are several future directions for the use of N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide in scientific research. One direction is the investigation of the role of RAC1 in cancer metastasis and the development of novel cancer therapies targeting RAC1. Another direction is the study of the role of RAC1 in cardiovascular disease, particularly in the regulation of blood pressure and vascular tone. Furthermore, the neuroprotective effects of N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide suggest that it may have potential therapeutic applications in neurological disorders. Finally, the development of more specific and potent inhibitors of RAC1 may lead to the development of more effective therapies for a variety of diseases.

Synthesis Methods

The synthesis of N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide involves several steps, including the reaction of 4-[(ethylamino)sulfonyl]aniline with 2-phenoxybenzoyl chloride, followed by purification and characterization of the product. The final compound is obtained as a white powder with a purity of greater than 98%.

Scientific Research Applications

N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has been widely used in scientific research to investigate the role of RAC1 in various cellular processes. For example, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that RAC1 may be a potential target for cancer therapy. In addition, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has been used to study the role of RAC1 in cardiovascular disease, where it has been shown to regulate the contractility of smooth muscle cells. Furthermore, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has been used to investigate the role of RAC1 in neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-2-22-28(25,26)18-14-12-16(13-15-18)23-21(24)19-10-6-7-11-20(19)27-17-8-4-3-5-9-17/h3-15,22H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHLRVOHKLSGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(ethylsulfamoyl)phenyl]-2-phenoxybenzamide

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